

Synthesis pathway of Amidosulfuron from methan-N-methylsulfonamid

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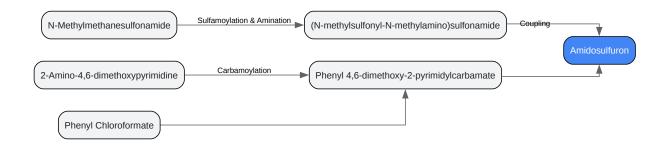
An In-depth Technical Guide to the Synthesis of **Amidosulfuron** from N-Methylmethanesulfonamide

This technical guide provides a comprehensive overview of the synthesis pathway for the herbicide **Amidosulfuron**, commencing from the starting material N-methylmethanesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It details the chemical transformations, experimental protocols, and quantitative data associated with the synthesis.

Overall Synthesis Pathway

The synthesis of **Amidosulfuron** from N-methylmethanesulfonamide is a multi-step process that involves the formation of two key intermediates, which are then coupled to yield the final product. The overall workflow can be visualized as the reaction of an activated sulfonamide intermediate with a pyrimidine carbamate derivative.





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Caption: Overall workflow for the synthesis of **Amidosulfuron**.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of **Amidosulfuron**.

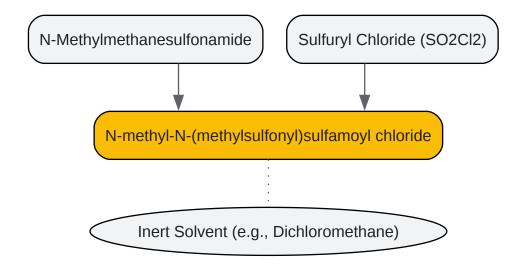
Step 1: Synthesis of (N-methylsulfonyl-N-methylamino)sulfonamide

This intermediate is synthesized from N-methylmethanesulfonamide in a two-step process involving the formation of a sulfamoyl chloride followed by amination.

2.1. Formation of N-methyl-N-(methylsulfonyl)sulfamoyl chloride

The initial step involves the reaction of N-methylmethanesulfonamide with a chlorinating agent such as sulfuryl chloride (SOCI) to form the corresponding sulfamoyl chloride.





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Caption: Formation of N-methyl-N-(methylsulfonyl)sulfamoyl chloride.

Experimental Protocol:

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve N-methylmethanesulfonamide in a suitable inert solvent like dichloromethane.
- Cool the solution to 0-5 °C.
- Slowly add sulfuryl chloride to the cooled solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
- The resulting N-methyl-N-(methylsulfonyl)sulfamoyl chloride is typically used in the next step without further purification.

2.2. Amination to (N-methylsulfonyl-N-methylamino)sulfonamide

The sulfamoyl chloride is then reacted with ammonia to produce the desired sulfonamide.

Experimental Protocol:

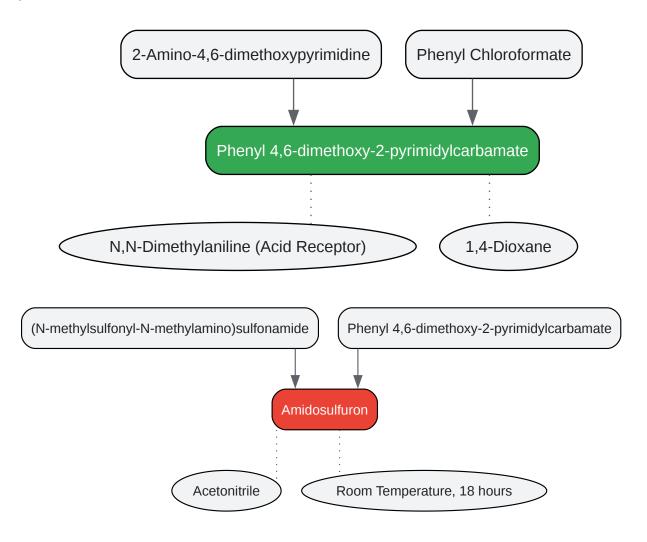
• The solution containing N-methyl-N-(methylsulfonyl)sulfamoyl chloride is cooled to 0-5 °C.



- A solution of ammonia in an organic solvent or aqueous ammonia is added dropwise to the reaction mixture.
- The reaction is stirred at a low temperature for a few hours.
- After the reaction is complete, the mixture is worked up by washing with water and brine.
- The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield (N-methylsulfonyl-N-methylamino)sulfonamide.

Step 2: Synthesis of Phenyl 4,6-dimethoxy-2-pyrimidylcarbamate

This key intermediate is prepared by the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.





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